2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine
Description
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a boronic ester derivative. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9-10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZXRIRYOVJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine typically involves the reaction of 2-bromoethylamine with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of materials such as polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine involves its ability to form stable complexes with various metal catalysts. This property is particularly useful in catalytic processes such as the Suzuki-Miyaura cross-coupling reaction. The boronic ester group interacts with the metal catalyst, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Uniqueness
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is unique due to its specific structure, which combines a boronic ester group with an amine functionality. This dual functionality enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
